

Chemical structure and properties of zeatin riboside

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An In-depth Technical Guide to **Zeatin Riboside**: Structure, Properties, and Biological Activity

Abstract

Zeatin riboside is a naturally occurring cytokinin, a class of plant hormones essential for regulating numerous aspects of plant growth and development. As the riboside conjugate of zeatin, it serves as a key transport and storage form of cytokinin, mediating systemic signaling between different plant tissues.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of **zeatin riboside**. It details its biosynthesis and metabolic pathways, its mechanism of action through plant cytokinin receptors, and its recently discovered role as an immunomodulatory agent in mammalian systems via the adenosine A2A receptor.[2][3] Furthermore, this document outlines detailed experimental protocols for the extraction, quantification, and biological activity assessment of **zeatin riboside**, presenting key quantitative data in a structured format to support researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Zeatin riboside is an N6-substituted purine derivative, specifically a nucleoside composed of a zeatin base attached to a ribose sugar.[4] It exists as two primary stereoisomers, trans-**zeatin riboside** and cis-**zeatin riboside**, with the trans-isomer generally considered the more biologically active form in plants.[5] The chemical structure consists of an adenine core linked at the N9 position to a β -D-ribofuranosyl ring and substituted at the N6 position with a (E)-4-hydroxy-3-methylbut-2-enyl side chain for the trans-isomer.[4]

Physicochemical Data

The key physicochemical properties of **trans-zeatin riboside** are summarized in the table below.

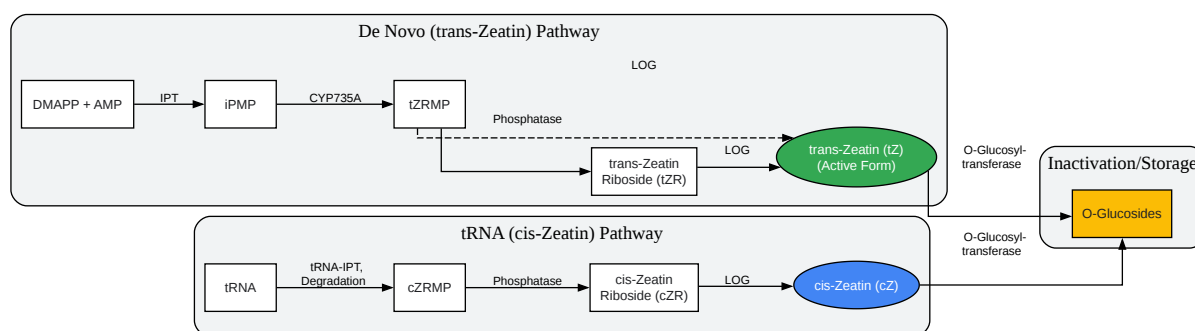
Property	Value	References
IUPAC Name	(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol	[4]
Molecular Formula	C ₁₅ H ₂₁ N ₅ O ₅	[4][5][6][7]
Molecular Weight	351.36 g/mol	[4][5][6][8]
CAS Number	6025-53-2 (trans-isomer)	[4][6][7][8]
Appearance	White to nearly white powder	[9]
Solubility	Soluble in water, DMSO (70 mg/mL), and alkaline solutions.	[5][7][10][11]
pKa (Predicted)	Strongest Acidic: 12.45; Strongest Basic: 3.7	[11]
Long-Term Storage	-20°C, under desiccating conditions.	[5][6][7][8]

Biological Function and Mechanism of Action

Role in Plant Physiology

Zeatin riboside is a pivotal signaling molecule in plants. It is a primary long-distance transport form of cytokinin, moving from the roots, where much of its synthesis occurs, to the shoots via the xylem.[1][12] Its functions include promoting cell division, stimulating shoot proliferation, inhibiting root formation, delaying leaf senescence, and modulating nutrient mobilization.[1][8][10]

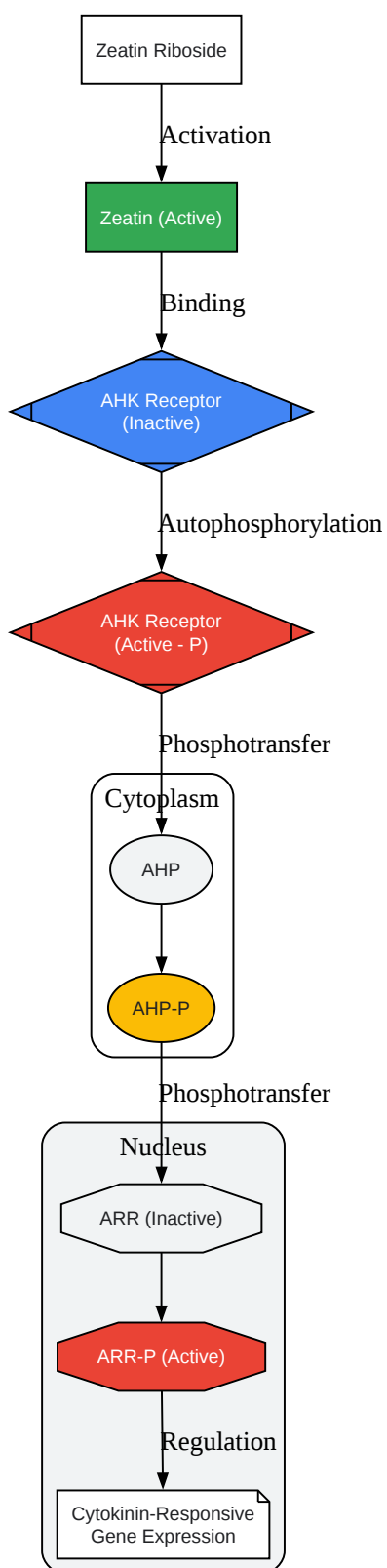
Biosynthesis and Metabolism Cytokinin biosynthesis occurs primarily through two pathways. The de novo isopentenyltransferase (IPT) pathway synthesizes trans-zeatin forms, while the tRNA degradation pathway is the source of most cis-zeatin isomers.[13][14] In the de novo pathway, enzymes like isopentenyltransferase (IPT) create isopentenyladenosine-5'-monophosphate (iPMP).[15] This precursor is then hydroxylated by CYP735A enzymes to form trans-**zeatin riboside**-5'-monophosphate (tZRMP).[13][16] Finally, the enzyme LONELY GUY (LOG) converts these nucleotide precursors into their active free-base forms.[13][17] **Zeatin riboside** itself is an intermediate that can be converted to the active form, zeatin, or inactivated through glucosylation.[13]



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Fig. 1: Simplified pathways of cytokinin biosynthesis and metabolism.

Plant Cytokinin Signaling Pathway The active form, zeatin (converted from **zeatin riboside**), is perceived by ARABIDOPSIS HISTIDINE KINASE (AHK) receptors located in the endoplasmic reticulum membrane.[5][18] Ligand binding triggers autophosphorylation of the receptor. This phosphate group is then transferred through a multi-step phosphorelay (MSP) via HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs) to ARABIDOPSIS RESPONSE REGULATORS (ARRs) in the nucleus.[8] This activation of ARRs modulates the transcription of cytokinin-responsive genes, leading to physiological changes.



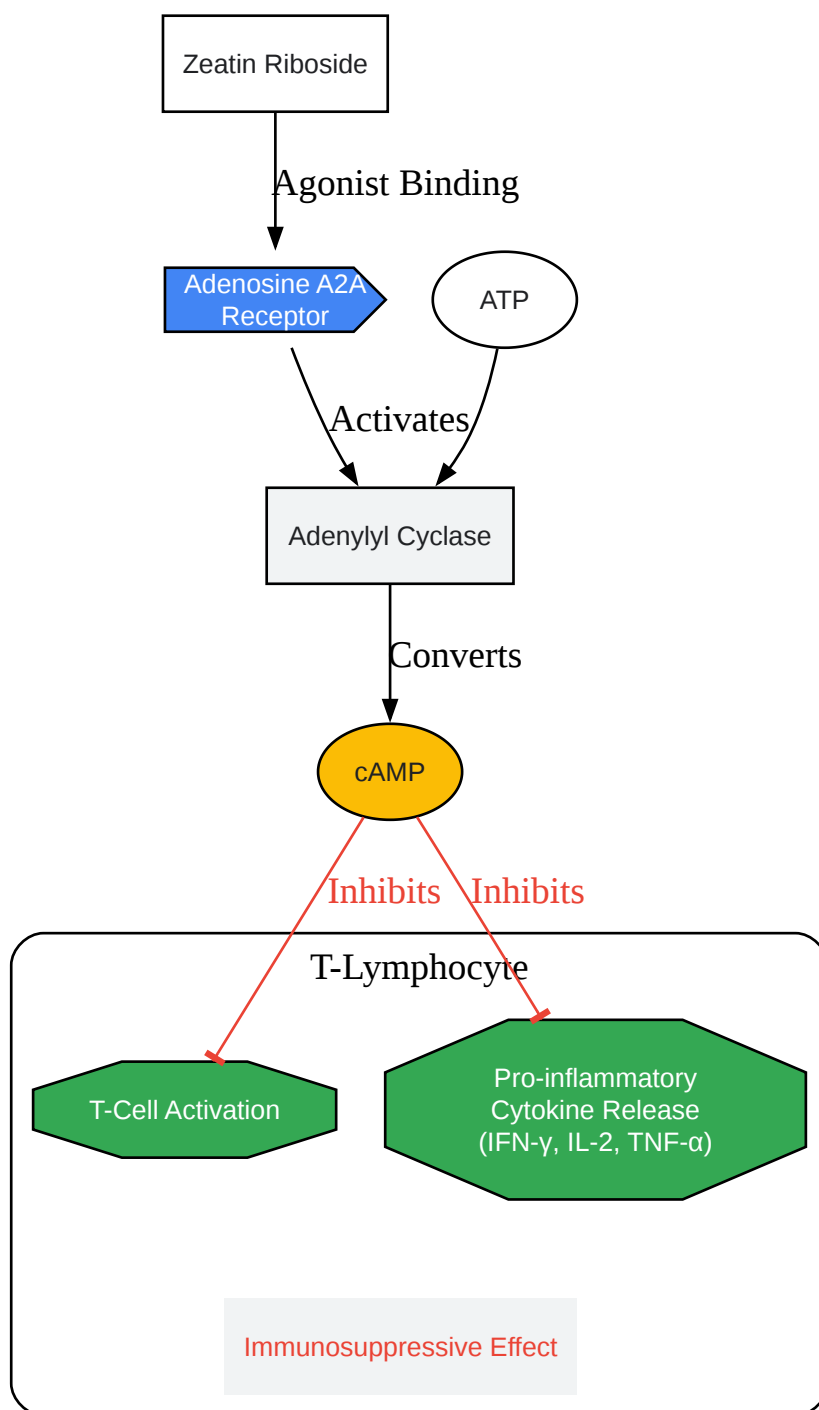
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Fig. 2: The multi-step phosphorelay plant cytokinin signaling pathway.

Activity in Mammalian Systems

Recent studies have revealed that **zeatin riboside** can modulate mammalian immune responses.[2][3] This activity is particularly relevant to drug development professionals. **Zeatin riboside** has been identified as an agonist of the adenosine A2A receptor (A2AR), which is highly expressed on immune cells, including T lymphocytes.[2][10]

A2A Receptor Signaling and Immunomodulation Activation of the A2AR by **zeatin riboside** initiates a G-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP into cyclic adenosine monophosphate (cAMP).[2][3] Elevated intracellular cAMP levels in T lymphocytes are immunosuppressive. Specifically, **zeatin riboside** treatment has been shown to inhibit the production of pro-inflammatory cytokines such as IFN- γ , IL-2, and TNF- α by both CD4+ and CD8+ T cells.[2][3] It also modulates the expression of T-cell activation markers like CD25 and CD69.[2] These effects are blocked by A2AR antagonists, confirming the receptor-specific mechanism.[3]



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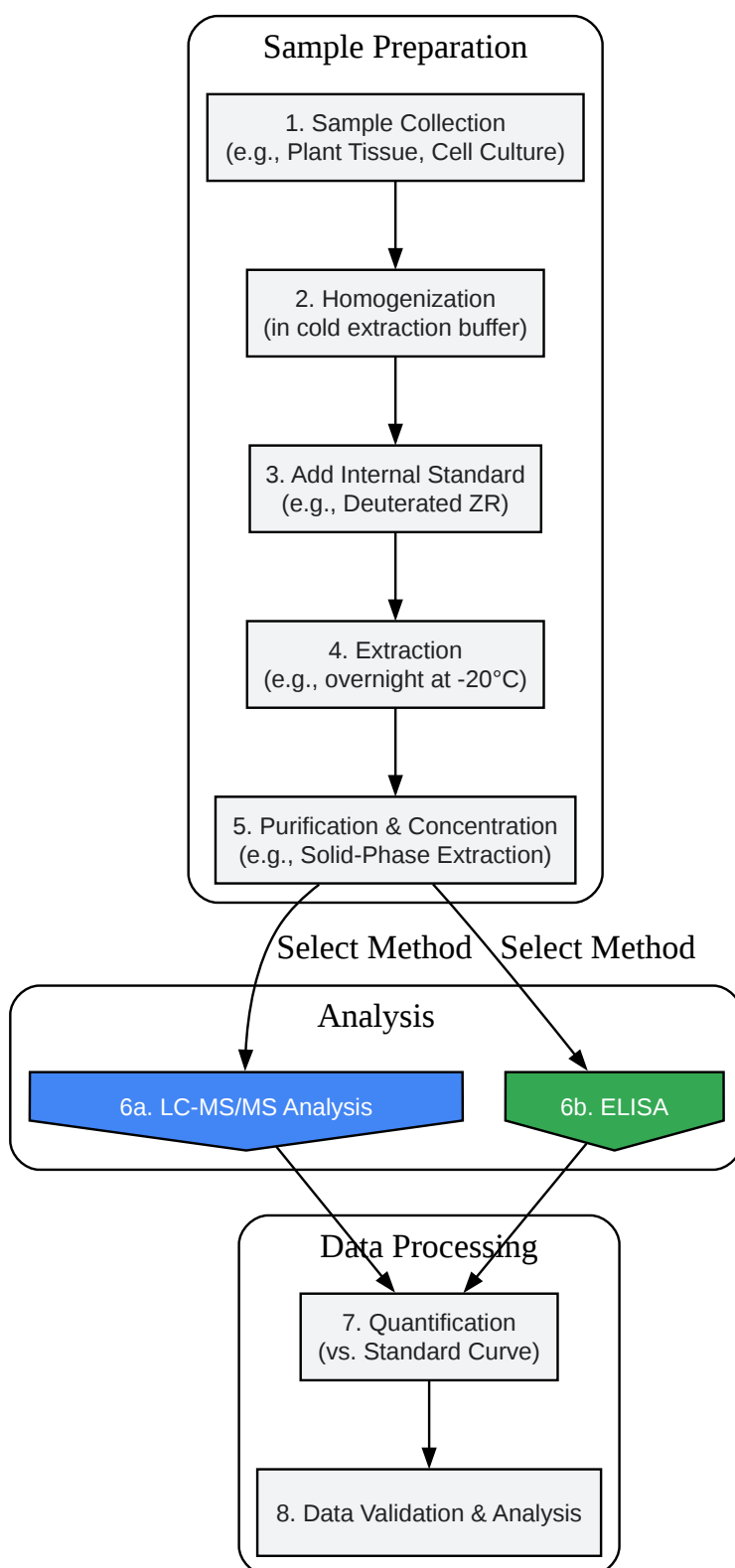
Fig. 3: **Zeatin riboside** signaling via the mammalian A2A receptor.

Experimental Protocols and Methodologies

Accurate analysis of **zeatin riboside** is critical for understanding its physiological roles. The choice of method depends on the required sensitivity, selectivity, and available instrumentation.

General Experimental Workflow

The typical workflow for analyzing **zeatin riboside** from biological samples involves several key steps from extraction to final quantification.



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Fig. 4: General workflow for the extraction and quantification of **zeatin riboside**.

Quantification Techniques

3.2.1 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the preferred method for accurate and sensitive quantification of **zeatin riboside** and related metabolites.^{[1][19]}

- Principle: This technique separates compounds using Ultra-High-Performance Liquid Chromatography (UHPLC) followed by detection using a mass spectrometer. The mass spectrometer is typically a triple quadrupole (QqQ) instrument operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the target analyte and a stable isotope-labeled internal standard.
- Sample Preparation:
 - Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen.
 - Homogenize the tissue in a pre-chilled extraction solvent (e.g., modified Bieleski buffer).
 - Add a known amount of isotope-labeled internal standard (e.g., [²H₅]trans-**zeatin riboside**).
 - Extract overnight at -20°C.
 - Centrifuge and collect the supernatant.
 - Purify the extract using a C18 solid-phase extraction (SPE) cartridge to remove interfering substances.
 - Elute the cytokinins, dry the eluate under vacuum, and reconstitute in the initial mobile phase for injection.
- Instrumentation: An UHPLC system (e.g., Agilent 1290 Infinity II) coupled to a tandem mass spectrometer (e.g., Sciex QTRAP 6500+).^[19]
- Data Analysis: Quantify the endogenous **zeatin riboside** concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations.

3.2.2 Radioimmunoassay (RIA) / Enzyme-Linked Immunosorbent Assay (ELISA)

Immunoassays are a high-throughput alternative for quantification, relying on the specific binding of an antibody to **zeatin riboside**.[\[20\]](#)[\[21\]](#)

- Principle: A competitive immunoassay is typically used. In this format, a limited amount of anti-**zeatin riboside** antibody is incubated with the sample and a known quantity of labeled **zeatin riboside** (either radiolabeled for RIA or enzyme-conjugated for ELISA). The analyte in the sample competes with the labeled analyte for antibody binding sites. The amount of bound labeled analyte is inversely proportional to the concentration of the analyte in the sample.[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Protocol (General competitive ELISA):
 - Coat a microtiter plate with antibodies specific to **zeatin riboside**.
 - Prepare plant extracts as described for LC-MS/MS, ensuring the final extract is dissolved in a buffer compatible with the ELISA kit.[\[20\]](#)
 - Add standards and samples to the wells, followed by the addition of enzyme-conjugated **zeatin riboside**.
 - Incubate to allow for competitive binding.
 - Wash the plate to remove unbound reagents.
 - Add a substrate that produces a colored product upon reaction with the enzyme.
 - Stop the reaction and measure the absorbance using a plate reader.
 - Calculate the concentration based on a standard curve.

Biological Activity Assays

3.3.1 Plant Root Growth Inhibition Assay This bioassay is used to determine the biological activity of cytokinins based on their dose-dependent inhibition of root elongation.[\[23\]](#)

- Organism: *Oryza sativa* (rice) or *Arabidopsis thaliana* seedlings.

- Protocol:
 - Sterilize seeds and germinate them on a standard growth medium (e.g., Murashige and Skoog).
 - Transfer seedlings of uniform size to plates containing the growth medium supplemented with a range of **zeatin riboside** concentrations (e.g., 0, 1, 10, 100 nM).
 - Grow the seedlings vertically in a controlled environment (e.g., 28°C, 16/8 h photoperiod).
 - After a set period (e.g., 5-7 days), measure the length of the primary root.
 - Plot root length against cytokinin concentration to determine the inhibitory effect.[\[23\]](#)

3.3.2 Mammalian T-Cell Activity Assays These protocols are designed to measure the immunomodulatory effects of **zeatin riboside** on mammalian T lymphocytes.[\[2\]](#)

- cAMP Production Measurement:
 - Purify CD3+ T cells from a source (e.g., mouse spleen).
 - Resuspend cells at 5×10^5 cells per 160 μL in appropriate culture medium.
 - Treat cells with **zeatin riboside** (e.g., 1000 μM), a positive control (e.g., CGS21680), or a vehicle control for 30 minutes.
 - Lyse the cells and measure total cellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay).[\[2\]](#)
- Cytokine Production by ELISA:
 - Activate purified T cells using anti-CD3/CD28 antibodies in the presence of various concentrations of **zeatin riboside**.
 - Culture the cells for 48-72 hours.
 - Collect the culture supernatants.

- Measure the concentration of cytokines (e.g., IFN- γ , IL-2, TNF- α) in the supernatants using specific sandwich ELISA kits according to the manufacturer's protocol.[\[2\]](#)

Quantitative Data Summary

This section compiles quantitative data related to the analysis and properties of **zeatin riboside**.

Table 1: Performance Characteristics of Analytical Methods

Parameter	LC-MS/MS	ELISA / RIA	Reference
Sensitivity	Very High (as low as 0.1 pg/g fresh weight)	High, but typically lower than LC-MS/MS	[19]
Selectivity	Very High (based on mass transitions)	High (dependent on antibody cross-reactivity)	[21]
Linear Dynamic Range	Broad (e.g., 0.1 to 10,000 pg/mL)	Narrower	[19]
Throughput	Moderate	High	[20]
Equipment Cost	High	Low to Moderate	
Precision (CV%)	High (<8%)	Moderate	[19]

Table 2: Spectroscopic and Chromatographic Data

Data Type	Description	Reference
¹ H-NMR	Spectral data available for structure confirmation.	[24]
¹³ C-NMR	Predicted spectral data available.	[25]
LC-MS/MS	LC-ESI-ITFT mass spectrometry data, including precursor m/z and fragmentation patterns, are available in public databases for both cis and trans isomers.	[26][27]
LC Retention Time	Varies by column and method. Example: 4.627 s for cis-Zeatin riboside on a Symmetry C18 column under specific conditions.	[26]

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